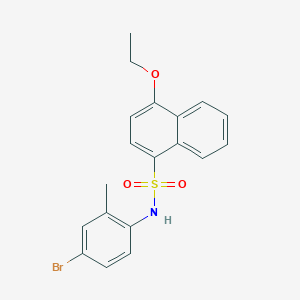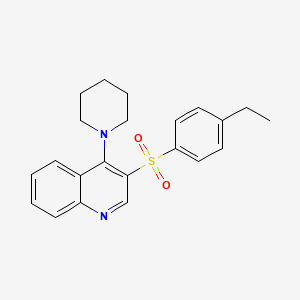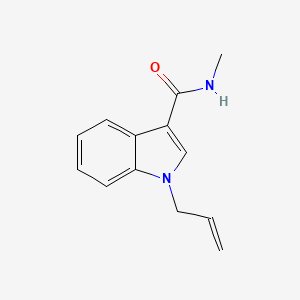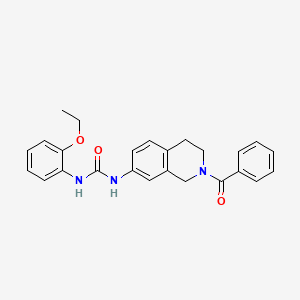![molecular formula C10H16N2O5S B2912268 N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1919522-68-1](/img/structure/B2912268.png)
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide acts as an inhibitor of various kinases by binding to the ATP-binding site of these enzymes. This binding results in the inhibition of the kinase activity, which ultimately leads to the suppression of downstream signaling pathways. The inhibition of these pathways can result in the suppression of cell growth and proliferation, which can be utilized for the treatment of cancer and autoimmune disorders.
Biochemical and Physiological Effects
The inhibition of kinases by this compound can result in several biochemical and physiological effects. For instance, the inhibition of BTK can result in the suppression of B-cell activation, which can be utilized for the treatment of B-cell malignancies. Similarly, the inhibition of JAK3 can result in the suppression of T-cell activation, which can be utilized for the treatment of autoimmune disorders. The suppression of downstream signaling pathways can also result in the induction of apoptosis, which can be utilized for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide for lab experiments include its high potency and selectivity towards various kinases. This compound has been found to possess nanomolar inhibitory activity against BTK, JAK3, and FLT3. However, the limitations of using this compound for lab experiments include its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken while handling this compound in the laboratory.
Direcciones Futuras
The potential applications of N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide in the field of medicine are vast. Therefore, several future directions can be explored in this regard. For instance, the development of novel drugs based on this compound can be explored for the treatment of various cancers and autoimmune disorders. The potential applications of this compound in the field of immunotherapy can also be explored. Additionally, the development of new synthetic routes for the synthesis of this compound can be explored to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves the reaction of 3-hydroxyoxolane with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of the synthesis process is approximately 70%.
Aplicaciones Científicas De Investigación
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess inhibitory activity against various kinases, including BTK, JAK3, and FLT3. These kinases play a crucial role in the development and progression of several diseases, including cancer and autoimmune disorders. Therefore, the inhibition of these kinases by this compound can be utilized for the development of novel drugs for the treatment of these diseases.
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c1-7-9(8(2)17-12-7)18(14,15)11-5-10(13)3-4-16-6-10/h11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNXASAGGEXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

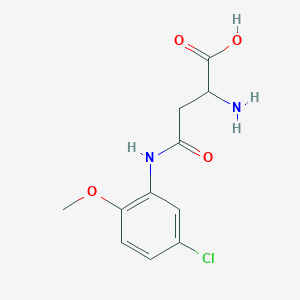

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

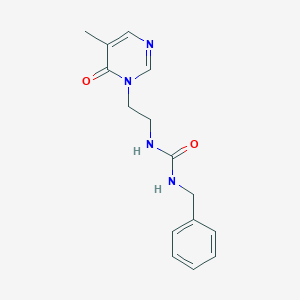
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
